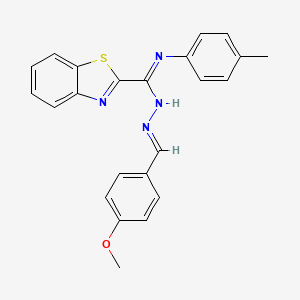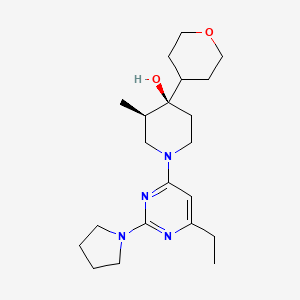![molecular formula C15H12ClNO2S B5512679 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)
4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In inflammation, it inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, it protects neurons by activating the Nrf2 pathway and reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation, it reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurodegenerative diseases, it protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one in lab experiments are its high purity, stability, and reproducibility. It is also readily available and easy to synthesize. However, its limitations include its low solubility in aqueous solutions, which may limit its use in certain experiments. Its mechanism of action is also not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one involves the reaction of 4-chlorobenzyl chloride with 6-methylfuro[3,4-c]pyridin-3(1H)-one in the presence of a thiol catalyst. The reaction is carried out under reflux conditions in anhydrous solvent such as toluene or chloroform. The product is obtained in high yield and purity after purification by column chromatography.
Scientific Research Applications
4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-furo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-9-6-11-7-19-15(18)13(11)14(17-9)20-8-10-2-4-12(16)5-3-10/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLVBURPTMOZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)
![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)
![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)


![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)



![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)
![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)
![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)